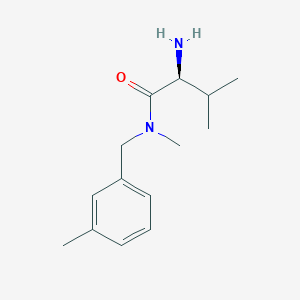

(S)-2-Amino-3,N-dimethyl-N-(3-methyl-benzyl)-butyramide

Description

(S)-2-Amino-3,N-dimethyl-N-(3-methyl-benzyl)-butyramide is a chiral amide derivative characterized by its stereospecific (S)-configured amino group, a dimethyl-substituted carbon chain, and a 3-methylbenzyl substituent on the nitrogen atom.

The molecule’s synthesis typically involves the reaction of a chiral amino acid derivative with activated acylating agents or via nucleophilic substitution on pre-functionalized benzyl groups. Key properties include its molecular formula (C₁₅H₂₂N₂O), molecular weight (~258.35 g/mol), and stereochemical purity, which are critical for its applications in asymmetric synthesis and drug discovery .

Propriétés

IUPAC Name |

(2S)-2-amino-N,3-dimethyl-N-[(3-methylphenyl)methyl]butanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O/c1-10(2)13(15)14(17)16(4)9-12-7-5-6-11(3)8-12/h5-8,10,13H,9,15H2,1-4H3/t13-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKPFZESDIHDHOY-ZDUSSCGKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN(C)C(=O)C(C(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)CN(C)C(=O)[C@H](C(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-3,N-dimethyl-N-(3-methyl-benzyl)-butyramide typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as (S)-2-Amino-3-methylbutanoic acid and 3-methylbenzylamine.

Coupling Reaction: The amino acid is first protected using a suitable protecting group, followed by coupling with 3-methylbenzylamine under conditions that promote amide bond formation. Common reagents for this step include coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).

Deprotection: The protecting group is then removed under mild conditions to yield the desired product.

Industrial Production Methods

Industrial production of (S)-2-Amino-3,N-dimethyl-N-(3-methyl-benzyl)-butyramide may involve optimized versions of the above synthetic route, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles can be employed to enhance efficiency and reduce waste.

Analyse Des Réactions Chimiques

Types of Reactions

(S)-2-Amino-3,N-dimethyl-N-(3-methyl-benzyl)-butyramide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into amines or alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).

Major Products Formed

Oxidation: Ketones or aldehydes.

Reduction: Amines or alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Anticonvulsant Activity

Research indicates that (S)-2-Amino-3,N-dimethyl-N-(3-methyl-benzyl)-butyramide exhibits promising anticonvulsant properties. Compounds with similar structures have been shown to modulate sodium channels, which are critical in the propagation of action potentials in neurons.

- Mechanism of Action: The compound likely interacts with voltage-gated sodium channels, promoting their slow inactivation and thus reducing neuronal excitability. This mechanism is crucial in preventing seizure activity.

-

Case Studies:

- In animal models, derivatives of this compound have demonstrated effective seizure protection comparable to established anticonvulsants like phenytoin and phenobarbital. For instance, studies on related compounds have shown effective ED50 values in the maximal electroshock seizure test, indicating their potential as therapeutic agents for epilepsy .

Structure-Activity Relationship (SAR)

Understanding the SAR of (S)-2-Amino-3,N-dimethyl-N-(3-methyl-benzyl)-butyramide is essential for optimizing its pharmacological properties.

- Key Findings:

- Modifications at the benzyl group and the amide nitrogen have been explored to enhance anticonvulsant efficacy. Electron-withdrawing groups at specific positions have been found to retain or even increase activity, while bulkier substituents tend to diminish it .

- The presence of small non-polar substituents at the 3-position has been associated with pronounced anticonvulsant activities, suggesting that fine-tuning these groups could lead to more effective derivatives .

Potential Therapeutic Uses

Given its pharmacological profile, (S)-2-Amino-3,N-dimethyl-N-(3-methyl-benzyl)-butyramide may find applications beyond epilepsy:

- Neuropathic Pain Management: Similar compounds have shown efficacy in models of neuropathic pain, indicating that this compound could potentially serve as a dual-action agent for both seizure control and pain relief .

-

Further Research Directions:

- Future studies should focus on detailed pharmacokinetic profiling and toxicity assessments to evaluate the safety and efficacy of (S)-2-Amino-3,N-dimethyl-N-(3-methyl-benzyl)-butyramide in clinical settings.

- Investigating the compound's effects on other ion channels and neurotransmitter systems could reveal additional therapeutic avenues.

Mécanisme D'action

The mechanism of action of (S)-2-Amino-3,N-dimethyl-N-(3-methyl-benzyl)-butyramide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparaison Avec Des Composés Similaires

Key Observations :

- Electron-Donating vs. Electron-Withdrawing Groups : The 3-methylbenzyl group in the target compound provides moderate electron-donating effects, favoring stability in neutral conditions. In contrast, nitro () and trifluoromethyl () substituents introduce electron-withdrawing effects, altering reactivity in nucleophilic or catalytic reactions .

Stereochemical and Functional Group Comparisons

Chiral Integrity

The (S)-configuration of the amino group is critical for enantioselective interactions. For example, (S)-2-Amino-N-((S)-1-benzylpyrrolidin-2-ylmethyl)-N-ethyl-3-methylbutyramide () demonstrates how additional stereocenters (e.g., pyrrolidine ring) can amplify chiral recognition in receptor-binding assays .

Amide vs. Ester Derivatives

While the target compound is an amide, analogs such as methyl 2-amino-2-(3-chloro-4-methoxyphenyl)acetate () highlight the role of ester groups in altering hydrolysis kinetics and bioavailability .

Activité Biologique

(S)-2-Amino-3,N-dimethyl-N-(3-methyl-benzyl)-butyramide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Characteristics

(S)-2-Amino-3,N-dimethyl-N-(3-methyl-benzyl)-butyramide features a butyramide backbone with a dimethyl substitution and a 3-methyl-benzyl group. The molecular formula is , and it has a molar mass of 219.31 g/mol. The presence of the chiral center at the 2-amino position contributes to its unique stereochemical properties, which can influence its biological interactions.

The biological activity of (S)-2-Amino-3,N-dimethyl-N-(3-methyl-benzyl)-butyramide is primarily attributed to its interactions with specific receptors and enzymes. Research indicates that the compound may act as an inhibitor or modulator of various biological pathways:

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes, which could lead to therapeutic effects in various conditions.

- Receptor Binding : Its structural characteristics allow for selective binding to certain receptors, enhancing its efficacy in targeted therapies.

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant properties of similar compounds in the class of amino butyramides. For instance, analogs of (S)-2-Amino-3,N-dimethyl-N-(3-methyl-benzyl)-butyramide demonstrated significant activity in animal seizure models, suggesting that modifications at the N-substituent can enhance anticonvulsant efficacy.

| Compound | ED50 (mg/kg) | Activity |

|---|---|---|

| (S)-2-Amino-3,N-dimethyl-N-(3-methyl-benzyl)-butyramide | TBD | TBD |

| Lacosamide | 13-21 | Anticonvulsant |

| Phenobarbital | 22 | Anticonvulsant |

Neurotransmitter Modulation

The compound's interaction with neurotransmitter systems, particularly those involving GABA and glutamate pathways, suggests potential applications in treating neurological disorders. Compounds with similar structures have been shown to modulate these pathways effectively.

Case Studies and Research Findings

-

Study on Anticonvulsant Properties :

A study investigating various N-benzyl derivatives found that modifications at the N-substituent significantly influenced their anticonvulsant activities. The results indicated that smaller, non-bulky substituents enhanced efficacy in seizure models . -

Fluorescence-Based Assays :

In vitro assays using HEK293 cells overexpressing potassium channels demonstrated that certain analogs could effectively open KV7 channels, indicating their potential as therapeutic agents for epilepsy . -

Structure-Activity Relationship (SAR) :

Research into SAR has revealed that the presence of specific functional groups can dramatically alter the biological activity of related compounds. For example, introducing hydrophobic groups at strategic positions increased potency against seizure models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.